Welcome to the BenchChem Online Store!
molecular formula C12H19N3O B8465895 Methyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine

Methyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine

Cat. No. B8465895
M. Wt: 221.30 g/mol
InChI Key: NPBXSMXLVPYBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07608629B2

Procedure details

Combine sodium methoxide (290 mg, 5.38 mmol), paraformaldehyde (94 mg, 3.13 mmol), 6-(1-methyl-piperidin-4-yloxy)-pyridin-2-ylamine (preparation 60, 260 mg, 1.25 mmol) and methanol (5 mL), heat at 50° C. for 20 hr. Add NaBH4 (85 mg, 2.25 mmol), beat at reflux for 1.5 hr. Then add 1.0N KOH solution (2 mL), beat at reflux for 2 hr. Partition between water and CH2Cl2, extract aqueous phase with CH2Cl2. Combine organic layers, dry over Na2SO4, filter and concentrate to give a residue. Chromatography (silica gel) eluting with 5% 2M NH3-methanol in methylene dichloride provides 230 mg of methyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine with a small amount (5-10%) of inseparable starting amine.
Name
sodium methoxide
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O-].[Na+].C=O.[CH3:6][N:7]1[CH2:12][CH2:11][CH:10]([O:13][C:14]2[N:19]=[C:18]([NH2:20])[CH:17]=[CH:16][CH:15]=2)[CH2:9][CH2:8]1.[BH4-].[Na+].[OH-].[K+]>CO>[CH3:1][NH:20][C:18]1[CH:17]=[CH:16][CH:15]=[C:14]([O:13][CH:10]2[CH2:9][CH2:8][N:7]([CH3:6])[CH2:12][CH2:11]2)[N:19]=1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
sodium methoxide
Quantity
290 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
94 mg
Type
reactant
Smiles
C=O
Name
Quantity
260 mg
Type
reactant
Smiles
CN1CCC(CC1)OC1=CC=CC(=N1)N
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
85 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hr
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Partition between water and CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
extract aqueous phase with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine organic layers, dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to give a residue
WASH
Type
WASH
Details
Chromatography (silica gel) eluting with 5% 2M NH3-methanol in methylene dichloride

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC(=CC=C1)OC1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.